molecular formula C16H11ClN2O4S B11478565 3-chloro-N-(2-methoxyphenyl)-7-nitro-1-benzothiophene-2-carboxamide

3-chloro-N-(2-methoxyphenyl)-7-nitro-1-benzothiophene-2-carboxamide

Cat. No.: B11478565
M. Wt: 362.8 g/mol
InChI Key: RYIFIWAAMCRBOI-UHFFFAOYSA-N
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Description

3-chloro-N-(2-methoxyphenyl)-7-nitro-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the benzothiophene family This compound is characterized by the presence of a chloro group, a methoxyphenyl group, a nitro group, and a carboxamide group attached to a benzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-methoxyphenyl)-7-nitro-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiophene core, followed by the introduction of the nitro group through nitration reactions. The chloro and methoxyphenyl groups are then introduced via substitution reactions. Finally, the carboxamide group is formed through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the desired specifications.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-methoxyphenyl)-7-nitro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the chloro group can yield a variety of substituted benzothiophene derivatives.

Scientific Research Applications

3-chloro-N-(2-methoxyphenyl)-7-nitro-1-benzothiophene-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition or receptor binding.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-methoxyphenyl)-7-nitro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carboxamide group can form hydrogen bonds with biological molecules. These interactions can affect the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(2-methoxyphenyl)propanamide
  • 3-(2-chloro-3-methoxyphenyl)-N-(4-methoxybenzyl)propanamide

Uniqueness

3-chloro-N-(2-methoxyphenyl)-7-nitro-1-benzothiophene-2-carboxamide is unique due to the combination of its functional groups and the benzothiophene core. This unique structure imparts specific chemical and biological properties that are not found in similar compounds. For example, the presence of the nitro group can significantly alter its reactivity and interaction with biological targets compared to other benzothiophene derivatives.

Properties

Molecular Formula

C16H11ClN2O4S

Molecular Weight

362.8 g/mol

IUPAC Name

3-chloro-N-(2-methoxyphenyl)-7-nitro-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C16H11ClN2O4S/c1-23-12-8-3-2-6-10(12)18-16(20)15-13(17)9-5-4-7-11(19(21)22)14(9)24-15/h2-8H,1H3,(H,18,20)

InChI Key

RYIFIWAAMCRBOI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=C(C3=C(S2)C(=CC=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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